4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-fluoroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-fluoroaniline with glyoxal in the presence of a base, followed by cyclization with ammonium acetate. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can be further explored for their potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents, particularly for treating cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-8-fluoroimidazo[1,5-a]quinoxaline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline
- 4-Chloro-8-methylimidazo[1,5-a]quinoxaline
- 4-Bromo-8-fluoroimidazo[1,5-a]quinoxaline
Uniqueness
4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H5ClFN3 |
---|---|
Molecular Weight |
221.62 g/mol |
IUPAC Name |
4-chloro-8-fluoroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-10-9-4-13-5-15(9)8-3-6(12)1-2-7(8)14-10/h1-5H |
InChI Key |
MLUXILBJPLRMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N3C=NC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.